

Thermodynamic Properties of 4-Propylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Propylphenol**

Cat. No.: **B1200801**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **4-propylphenol**. The information is intended to support research, development, and drug discovery activities where this compound is of interest. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies for key thermodynamic measurements are also provided.

Core Thermodynamic and Physical Properties

4-Propylphenol (CAS No. 645-56-7), also known as p-propylphenol, is an organic compound with the chemical formula $C_9H_{12}O$.^[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical and biological systems.

Physical Properties

A summary of the key physical properties of **4-propylphenol** is presented in Table 1. These properties are fundamental for handling and modeling the compound in experimental and computational settings.

Property	Value	Units	Reference(s)
Molecular Weight	136.19	g/mol	[1]
Melting Point	21 - 22	°C	
Boiling Point	232 - 233	°C	[2]
Density	0.983	g/mL at 25°C	[2]
Refractive Index	1.523	n20/D	[2]
Vapor Pressure	0.038	mmHg at 25°C	
Flash Point	106	°C (closed cup)	[2]
logP (o/w)	3.20		
Water Solubility	1280	mg/L at 25°C (experimental)	

Table 1: Physical Properties of **4-Propylphenol**. This table summarizes key physical constants for **4-propylphenol**.

Thermodynamic Properties

The thermodynamic properties of **4-propylphenol** are essential for predicting its phase behavior, reaction energetics, and stability. Table 2 provides a compilation of available thermodynamic data.

Property	Value	Units	Reference(s)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	13.6	kcal/mol at 125°C	
Standard Enthalpy of Formation (Gas, $\Delta_fH^{\circ}_{\text{gas}}$)	Not available	kJ/mol	
Ideal Gas Heat Capacity (C_p, gas)	Not available	J/mol·K	
Enthalpy of Fusion ($\Delta_{\text{fus}}H^{\circ}$)	Not available	kJ/mol	

Table 2: Thermodynamic Properties of **4-Propylphenol**. This table presents key thermodynamic data for **4-propylphenol**. Note the limited availability of some experimental values.

Experimental Protocols

Accurate determination of thermodynamic properties requires precise experimental methodologies. The following sections detail generalized protocols for measuring key thermodynamic parameters applicable to **4-propylphenol** and similar phenolic compounds.

Determination of Enthalpy of Vaporization by Calorimetry

The enthalpy of vaporization can be determined directly using a vaporization calorimeter. One common method is the recycle flow method, where a continuous cyclic flow of vapor and liquid is established.

Principle: In an adiabatic vaporizer, the heat absorbed during the evaporation of a known amount of the substance is measured. At a constant pressure, this absorbed heat corresponds to the enthalpy of vaporization.

Apparatus:

- Recycle flow calorimeter
- Adiabatic vaporizer
- Condenser
- Flow meter
- Heating element
- Temperature and pressure sensors

Procedure:

- The **4-propylphenol** sample is introduced into the vaporizer.
- A continuous and stable flow of the substance is established in a closed loop, where it is vaporized and then condensed back to a liquid.
- The vaporizer is heated electrically at a constant and precisely measured power input.
- The system is allowed to reach a steady state where the rate of vaporization is constant.
- The mass flow rate of the vaporized substance is measured.
- The enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized over a specific time period.

A variation of this is the condensation calorimeter, where the heat released during the condensation of the vapor is measured.[\[3\]](#)[\[4\]](#)

Determination of Vapor Pressure by the Static Method

The static method is a direct measurement of the vapor pressure of a substance in equilibrium with its condensed phase.

Principle: The pressure exerted by the vapor of **4-propylphenol** in a closed, evacuated system at a constant temperature is measured directly.

Apparatus:

- Thermostated sample cell
- Pressure transducer (e.g., capacitance manometer)
- Vacuum pump
- Temperature controller and sensor

Procedure:

- A small amount of purified **4-propylphenol** is placed in the sample cell.
- The cell is connected to a vacuum line and evacuated to remove air and other volatile impurities.
- The sample is degassed by several freeze-pump-thaw cycles.
- The sample cell is then placed in a thermostat and brought to the desired temperature.
- The system is allowed to reach thermal and phase equilibrium.
- The pressure of the vapor in the cell is measured using the pressure transducer.
- Measurements are repeated at various temperatures to obtain the vapor pressure curve.

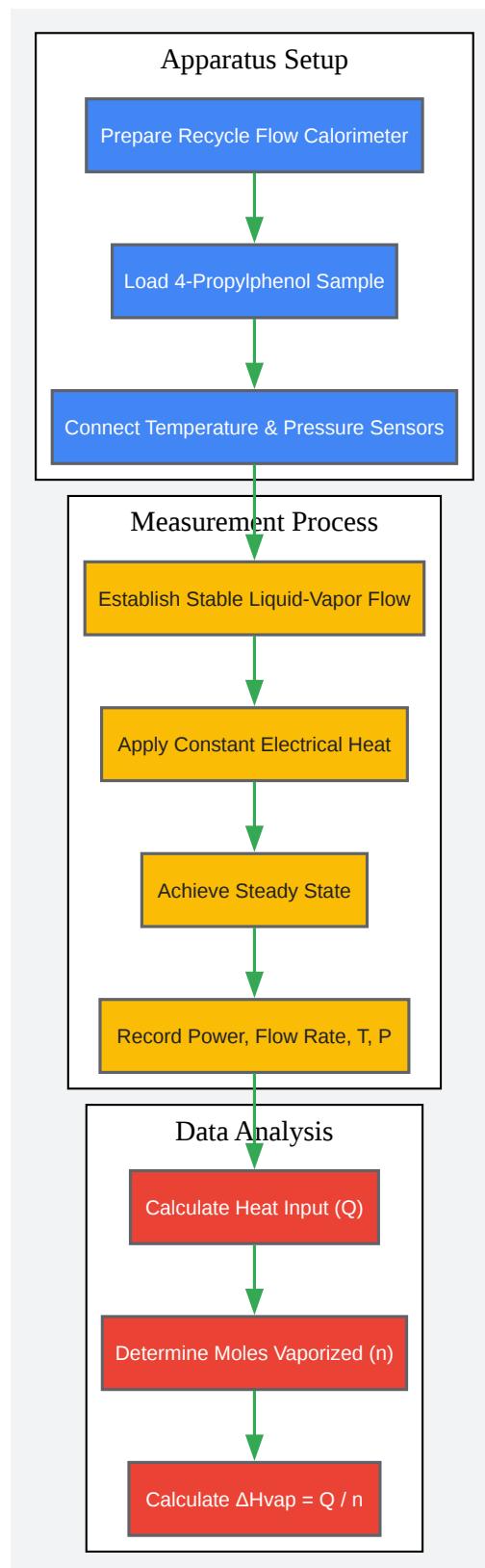
Determination of Heat Capacity by Calorimetry

The heat capacity of liquid **4-propylphenol** can be determined using a calorimeter, often by the method of mixtures or by direct heating.

Principle: A known amount of heat is supplied to a measured mass of the sample, and the resulting temperature change is recorded.

Apparatus:

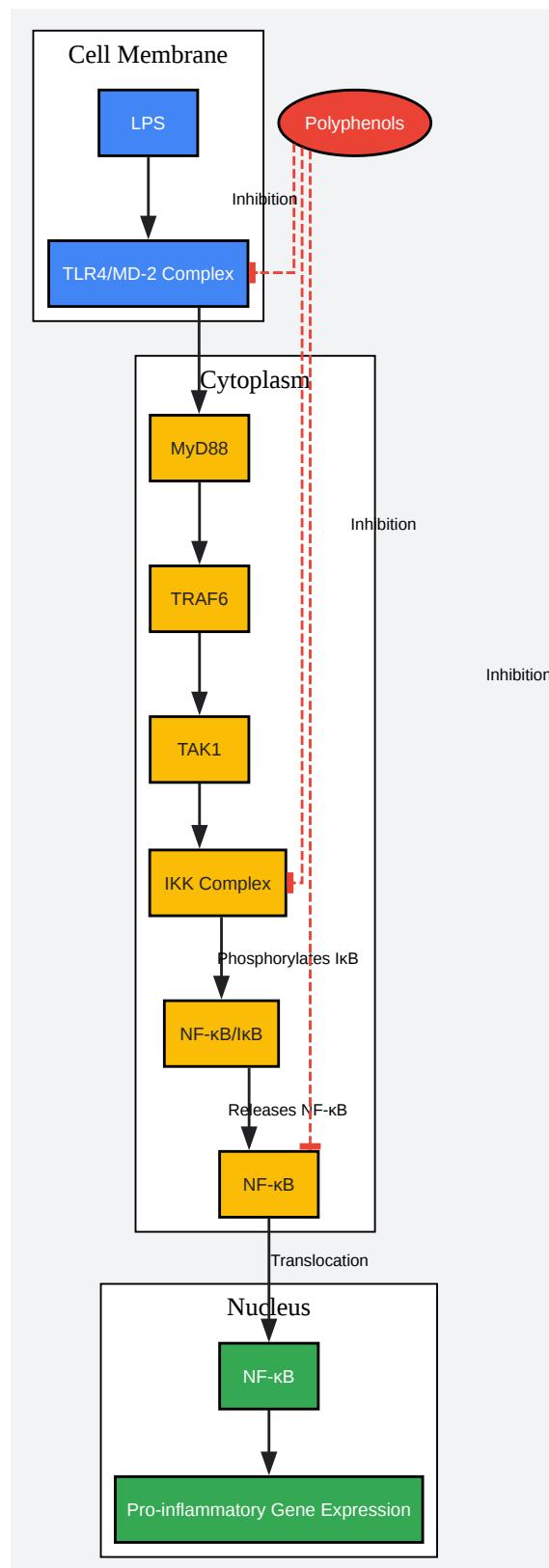
- Calorimeter (e.g., a Dewar flask with a lid)


- Heating element with a power supply
- Stirrer
- Thermometer or temperature probe
- Balance

Procedure:

- A known mass of **4-propylphenol** is placed in the calorimeter.
- The initial temperature of the sample is recorded.
- A known quantity of electrical energy is supplied to the sample through the heating element.
- The sample is stirred continuously to ensure uniform temperature distribution.
- The final temperature of the sample is recorded after the heating period.
- The heat capacity is calculated using the formula: $C = q / (m \cdot \Delta T)$ where C is the specific heat capacity, q is the heat added, m is the mass of the sample, and ΔT is the change in temperature.
- Corrections for heat loss to the surroundings must be applied for accurate results.[\[5\]](#)[\[6\]](#)

Visualizations


To aid in the understanding of experimental workflows, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of vaporization of **4-propylphenol**.

As no specific signaling pathways involving **4-propylphenol** have been identified in the literature, a generalized diagram illustrating the impact of polyphenolic compounds on the Toll-like Receptor 4 (TLR4) signaling pathway is presented below. It is important to note that this is a general representation and the specific effects of **4-propylphenol** on this pathway have not been elucidated.

[Click to download full resolution via product page](#)

Caption: General inhibitory effects of polyphenols on the TLR4 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Measure the Specific Heat of Water and Other Fluids : 5 Steps (with Pictures) - Instructables [instructables.com]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 4-Propylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200801#thermodynamic-properties-of-4-propylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com